molecular formula C24H27N3O5 B11000906 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one

4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B11000906
M. Wt: 437.5 g/mol
InChI Key: PXGONVMCOBNLPY-UHFFFAOYSA-N
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Description

4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidinone ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine to form an intermediate, which is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)23(29)25-10-12-26(13-11-25)24(30)18-15-22(28)27(16-18)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3

InChI Key

PXGONVMCOBNLPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC

Origin of Product

United States

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